![molecular formula C15H23NO2 B5857002 4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)
4-[2-(mesityloxy)ethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(mesityloxy)ethyl]morpholine is a chemical compound with the molecular formula C16H25NO2. It is also known as MEM or MEMO, and it belongs to the family of morpholine derivatives. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[2-(mesityloxy)ethyl]morpholine is not fully understood. However, it is believed to act as a nucleophile in chemical reactions due to the presence of the morpholine ring and the mesityl group.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(mesityloxy)ethyl]morpholine has low toxicity and does not have any significant physiological effects on humans or animals. However, it has been shown to have potential antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[2-(mesityloxy)ethyl]morpholine in lab experiments is its stability and low toxicity. It is also relatively easy to synthesize and purify. However, its high cost and limited availability can be a limitation.
Zukünftige Richtungen
There are several potential future directions for the research and application of 4-[2-(mesityloxy)ethyl]morpholine. These include:
1. Developing new synthetic methods to improve the yield and efficiency of the synthesis process.
2. Investigating the potential of 4-[2-(mesityloxy)ethyl]morpholine as a catalyst in various chemical reactions.
3. Exploring its potential as a drug candidate for the treatment of bacterial and fungal infections.
4. Studying its potential as a building block for the synthesis of new polymers with unique properties.
5. Investigating its potential as a corrosion inhibitor in various industrial applications.
Conclusion:
In conclusion, 4-[2-(mesityloxy)ethyl]morpholine is a unique chemical compound with potential applications in various scientific fields. Its stability, low toxicity, and potential antibacterial and antifungal properties make it an attractive candidate for further research and development. With continued research, this compound could have significant implications for drug discovery, polymer synthesis, and catalysis.
Synthesemethoden
The synthesis of 4-[2-(mesityloxy)ethyl]morpholine involves the reaction of morpholine with mesityl oxide in the presence of a base such as potassium carbonate. The reaction takes place at high temperature and pressure, and the product is obtained through the process of distillation and purification.
Wissenschaftliche Forschungsanwendungen
4-[2-(mesityloxy)ethyl]morpholine has been extensively studied in various scientific fields such as medicinal chemistry, organic chemistry, and material science. It has potential applications in drug discovery, polymer synthesis, and catalysis.
Eigenschaften
IUPAC Name |
4-[2-(2,4,6-trimethylphenoxy)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-10-13(2)15(14(3)11-12)18-9-6-16-4-7-17-8-5-16/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCNSNITRUYHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5472671 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.